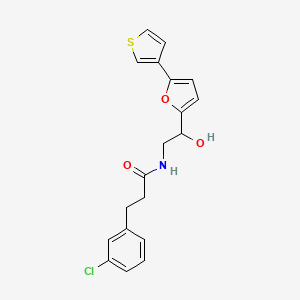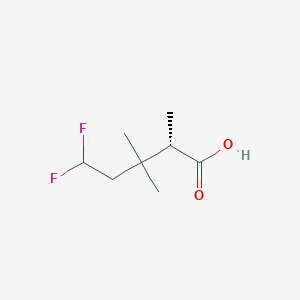![molecular formula C22H21N3O4 B2569759 (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 882225-69-6](/img/structure/B2569759.png)
(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Immunomodulatory Properties
This compound has garnered interest due to its potential anti-inflammatory effects. Researchers have explored its impact on immune responses, particularly in the context of inflammatory diseases. It may modulate cytokine production, inhibit pro-inflammatory pathways, and regulate immune cell activation. Further studies are needed to elucidate its precise mechanisms and therapeutic applications .
Cancer Research and Chemotherapy
The benzodioxin moiety in this compound suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth. Additionally, it may interact with specific cellular targets involved in cancer progression. However, more preclinical and clinical studies are necessary to validate its efficacy and safety .
Neuroprotective Effects
Given the compound’s structural features, it has been explored for its neuroprotective potential. It may modulate neuronal signaling pathways, protect against oxidative stress, and enhance neuronal survival. Researchers are investigating its use in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. It may interfere with viral replication, entry, or assembly. Researchers have investigated its effects against RNA and DNA viruses, including herpesviruses and influenza. However, further studies are needed to validate its antiviral properties .
Metabolic Disorders and Insulin Sensitivity
Some research indicates that this compound could impact metabolic pathways. It may enhance insulin sensitivity, regulate glucose metabolism, and influence lipid homeostasis. Investigations have focused on its potential in managing type 2 diabetes and obesity-related complications .
Drug Design and Medicinal Chemistry
The unique combination of the benzodioxin and pyrazole moieties makes this compound interesting for drug design. Medicinal chemists explore its structure-activity relationships to develop derivatives with improved pharmacological properties. Computational studies and molecular docking analyses aid in predicting its interactions with target proteins .
Sleep-Related Breathing Disorders
Interestingly, derivatives of this compound have been investigated as α2-adrenoceptor subtype C (alpha-2C) antagonists. These compounds show promise in treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .
Crystallography and Structural Studies
Apart from its biological applications, researchers have studied the crystal structure of this compound using single crystal X-ray crystallography. Understanding its three-dimensional arrangement aids in predicting its behavior and interactions in various environments .
Mecanismo De Acción
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(24-8-10-27-11-9-24)18-15-25(17-4-2-1-3-5-17)23-21(18)16-6-7-19-20(14-16)29-13-12-28-19/h1-7,14-15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVWRNTIGCZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)


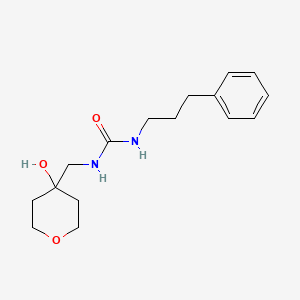
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2569686.png)
![N-[(2-chlorophenyl)methyl]-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2569688.png)

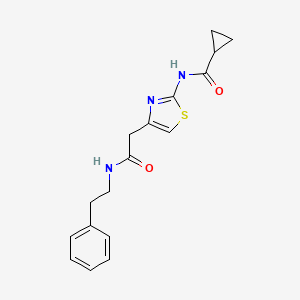
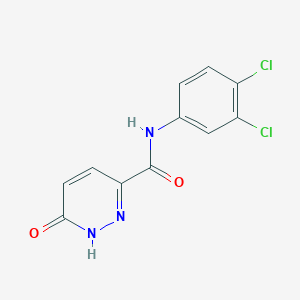
![N-(1-benzylpiperidin-4-yl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2569694.png)
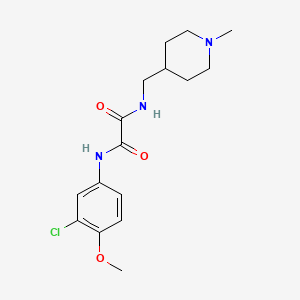
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2569696.png)
